molecular formula C23H23N5O5 B10973622 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B10973622
M. Wt: 449.5 g/mol
InChI Key: CHNPWWWAVCFIRG-UHFFFAOYSA-N
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Description

The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic molecule featuring a combination of benzodioxole, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine intermediate.

    Pyrazole Introduction: The nitro-pyrazole moiety is synthesized separately, often starting from hydrazine and a diketone, followed by nitration.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the nitro-pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole moieties.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: The primary product is the corresponding amine derivative of the pyrazole ring.

    Substitution: Various substituted piperazine derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
  • [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-benzylpiperidin-4-yl)methanone

Uniqueness

Compared to similar compounds, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C23H23N5O5/c29-23(19-4-1-17(2-5-19)14-27-15-20(12-24-27)28(30)31)26-9-7-25(8-10-26)13-18-3-6-21-22(11-18)33-16-32-21/h1-6,11-12,15H,7-10,13-14,16H2

InChI Key

CHNPWWWAVCFIRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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